2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine
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Overview
Description
2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and an ethylamine group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine typically involves the reaction of 2,6-dimethylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce different amine derivatives .
Scientific Research Applications
2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The ethylamine group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine include:
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine
- 2-(2,6-Dimethylpyrimidin-4-yl)ethanol
- 2-(2,6-Dimethylpyrimidin-4-yl)acetic acid .
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the ethylamine group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C8H13N3/c1-6-5-8(3-4-9)11-7(2)10-6/h5H,3-4,9H2,1-2H3 |
InChI Key |
NFEMNTBWTUVWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CCN |
Origin of Product |
United States |
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